N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound that contains a benzothiazole ring structure . Benzothiazole is a heterocyclic compound; it’s a ring structure that includes atoms of at least two different elements. In this case, the benzothiazole ring includes sulfur and nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a general procedure for synthesizing N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine involves dissolving an appropriate aromatic acid and a compound in phosphorus oxychloride and refluxing for 20 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structure of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole was confirmed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole with phosphorus oxychloride has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamide was found to have a melting point of 193–196 °C .Scientific Research Applications
Antimicrobial Applications
N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide and its derivatives exhibit significant antimicrobial properties. A study demonstrated the use of microwave irradiation for synthesizing various derivatives of this compound, which then showed notable antibacterial and antifungal activities against a range of bacterial strains (Raval, Naik, & Desai, 2012). Similarly, the antimicrobial activity of novel 3-Methyl-2-pyrazolin-5-one derivatives, synthesized using this compound, was evaluated against various bacterial and fungal organisms, showing promising results (Mostafa, El-Salam, & Alothman, 2013).
Chemosensor Applications
The compound's derivatives have also been used as chemosensors. Research indicates that coumarin benzothiazole derivatives of this compound can act as effective chemosensors for cyanide anions. The study explored the photophysical properties of these derivatives in acetonitrile and their recognition properties for cyanide anions, demonstrating a noticeable color change and fluorescence quenching upon cyanide binding (Wang et al., 2015).
Ligand and Receptor Binding
Chromones and thiazole-based compounds like this compound have been studied extensively for their biological activities. A particular focus has been on their potential as ligands for human adenosine receptors. The design of chromone–thiazole hybrids aims at understanding ligand–receptor binding to pave the way for new therapeutic interventions (Cagide, Borges, Gomes, & Low, 2015).
Cytotoxic Activity
The compound's derivatives have been explored for their cytotoxic activities as well. A study involving ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus demonstrated cytotoxic activity against human keratinocytes, indicating potential therapeutic applications (Gomha & Khalil, 2012).
Antioxidant and Antibacterial Agents
Research focused on designing, synthesizing, and biologically evaluating a series of coumarin-based benzothiazole derivatives, including N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamides, demonstrated potential antioxidant and antibacterial activities. Notably, some derivatives showed significant results, suggesting their viability as lead molecules for future investigations (Gadhave et al., 2022).
Mechanism of Action
While the specific mechanism of action for “N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide” is not mentioned in the search results, similar compounds have been found to have anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes .
Future Directions
The future directions for research on “N-(4-chlorobenzo[d]thiazol-7-yl)-2-oxo-2H-chromene-3-carboxamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine. For instance, thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs . Therefore, “this compound” and similar compounds could have potential applications in these areas.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-11-5-6-12(15-14(11)19-8-24-15)20-16(21)10-7-9-3-1-2-4-13(9)23-17(10)22/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVGKHBJKIMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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